6-Aminopyridazin-4-ol;hydrochloride
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Overview
Description
6-Aminopyridazin-4-ol;hydrochloride is a heterocyclic compound with the molecular formula C4H6ClN3O It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridazin-4-ol;hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-chloropyridazine with ammonia or an amine under specific conditions to introduce the amino group at the 6-position. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridazin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
6-Aminopyridazin-4-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Aminopyridazin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the amino and hydroxyl groups.
Pyrimidine: Another six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness
6-Aminopyridazin-4-ol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H6ClN3O |
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Molecular Weight |
147.56 g/mol |
IUPAC Name |
6-amino-1H-pyridazin-4-one;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-4-1-3(8)2-6-7-4;/h1-2H,(H3,5,7,8);1H |
InChI Key |
GYGYSKCECNYLLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=CC1=O)N.Cl |
Origin of Product |
United States |
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